4-acetyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-acetyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the ethoxy group, and finally, the coupling with the pyridin-2-ylmethyl group. Common reagents used in these reactions include acetic anhydride, ethyl iodide, and pyridine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with varying substituents on the benzene ring and different heterocyclic groups. Examples include:
- N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- 4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
The uniqueness of 4-acetyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-acetyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-3-30-20-8-6-9-21-22(20)26-24(31-21)27(15-19-7-4-5-14-25-19)23(29)18-12-10-17(11-13-18)16(2)28/h4-14H,3,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHBWYNQKLTODR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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